![molecular formula C8H10ClN B3024606 (S)-1-(2-Chlorophenyl)ethanamine CAS No. 68285-26-7](/img/structure/B3024606.png)
(S)-1-(2-Chlorophenyl)ethanamine
Overview
Description
The compound “(S)-1-(2-Chlorophenyl)ethanamine” belongs to the class of organic compounds known as phenethylamines, which are aromatic compounds containing a phenyl group and an ethylamine group .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring (from the phenyl group) attached to an ethylamine group. The “S” in the name indicates that it is the “left-handed” version of the molecule, referring to its stereochemistry .Chemical Reactions Analysis
Phenethylamines can undergo a variety of chemical reactions, including acylation, alkylation, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure, but phenethylamines in general are usually solid at room temperature and have relatively high melting points .Scientific Research Applications
Chlorphenamine has been studied extensively in scientific research, and has been found to be effective in treating a variety of conditions. It has been used to treat allergic rhinitis, urticaria, asthma, and other respiratory conditions. In addition, it has been studied for its potential to treat certain types of cancer and to reduce inflammation. It has also been studied for its potential use in treating chronic pain, and has been found to be effective in reducing pain in some cases.
Mechanism of Action
Chlorphenamine works by blocking the action of histamine, a chemical released by the body in response to an allergen or irritant. Histamine binds to receptors in the body, triggering a range of reactions, including inflammation, swelling, and the production of mucus. By blocking the action of histamine, chlorphenamine reduces these reactions and helps to relieve the associated symptoms.
Biochemical and Physiological Effects
Chlorphenamine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the release of histamine from mast cells, as well as other inflammatory mediators such as leukotrienes and prostaglandins. In addition, it has been found to inhibit the production of cytokines, which are molecules involved in the body’s immune response. Finally, it has been found to reduce the production of nitric oxide, which is involved in the body’s inflammatory response.
Advantages and Limitations for Lab Experiments
Chlorphenamine has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. In addition, it is easy to use and has a long shelf life. However, there are some limitations to its use in laboratory experiments. For example, it has a short half-life, meaning it is only effective for a short period of time. In addition, it can be toxic in high doses, and there is a risk of side effects when used in high concentrations.
Future Directions
Although chlorphenamine has been extensively studied, there are still many areas of research that need to be explored. One potential area of research is the use of chlorphenamine as an adjunct therapy for cancer, as it has been found to have some anti-tumor effects. In addition, further research could be done on the potential use of chlorphenamine in the treatment of chronic pain, as it has been found to be effective in some cases. Finally, further research could be done on the mechanism of action of chlorphenamine, as this could lead to the development of more effective treatments for allergies and other conditions.
Safety and Hazards
properties
IUPAC Name |
(1S)-1-(2-chlorophenyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPLGQTZHLRZGX-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601276060 | |
Record name | (αS)-2-Chloro-α-methylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601276060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
68285-26-7 | |
Record name | (αS)-2-Chloro-α-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68285-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αS)-2-Chloro-α-methylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601276060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S)-1-(2-chlorophenyl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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